molecular formula C17H17ClO3 B14734170 1-(4-Chlorophenoxy)propan-2-yl phenylacetate CAS No. 5436-61-3

1-(4-Chlorophenoxy)propan-2-yl phenylacetate

Cat. No.: B14734170
CAS No.: 5436-61-3
M. Wt: 304.8 g/mol
InChI Key: QTIFCYQKRFOZPW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)propan-2-yl phenylacetate is an organic compound with the molecular formula C17H17ClO3 It is known for its unique chemical structure, which includes a chlorophenoxy group and a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenoxy)propan-2-yl phenylacetate typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with phenylacetic acid in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids may be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenoxy)propan-2-yl phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenoxy)propan-2-yl phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)propan-2-yl phenylacetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing phenylacetic acid, which may further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)propan-2-yl acetate
  • 1-(4-Chlorophenoxy)propan-2-yl benzoate
  • 1-(4-Chlorophenoxy)propan-2-yl butyrate

Uniqueness

1-(4-Chlorophenoxy)propan-2-yl phenylacetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Properties

CAS No.

5436-61-3

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

1-(4-chlorophenoxy)propan-2-yl 2-phenylacetate

InChI

InChI=1S/C17H17ClO3/c1-13(12-20-16-9-7-15(18)8-10-16)21-17(19)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3

InChI Key

QTIFCYQKRFOZPW-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

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